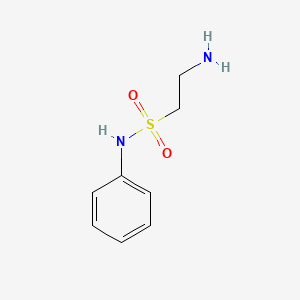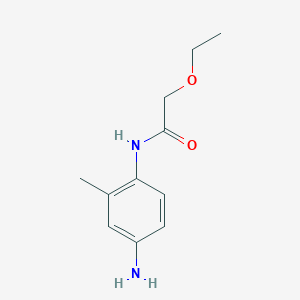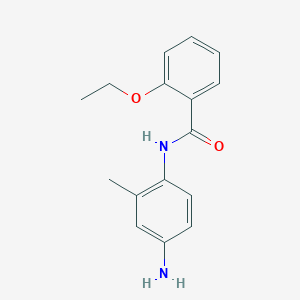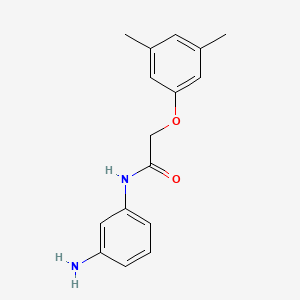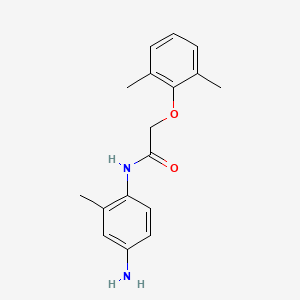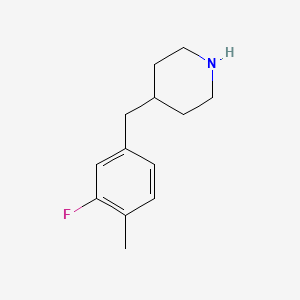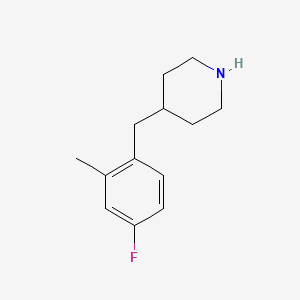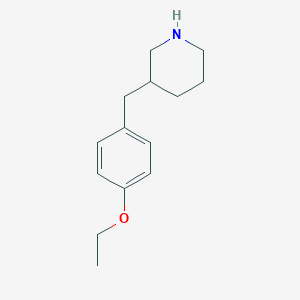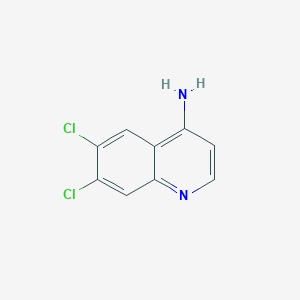
4-Amino-6,7-dichloroquinoline
描述
4-Amino-6,7-dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 4-position and chlorine atoms at the 6 and 7 positions on the quinoline ring
作用机制
Target of Action
4-Amino-6,7-dichloroquinoline is a derivative of the 4-aminoquinoline class of compounds . This class of compounds has been found to display a wide range of bioactive properties, including antiviral , antimalarial , anti-leishmanial , anti-platelet aggregation , anti-inflammatory , immune-modulatory , and anticancer activities . The primary targets of these compounds are often pathogenic organisms, such as the Plasmodium species responsible for malaria .
Mode of Action
These compounds typically work through a nucleophilic aromatic substitution reaction . In this reaction, the chlorine atom in the 4-position in the pyridine ring is replaced selectively to form derivatives at that position . This reaction can occur with a specific primary amine, yielding compounds like chloroquine in high yield .
Biochemical Pathways
Given its similarity to other 4-aminoquinolines, it may interfere with the life cycle of pathogenic organisms likePlasmodium
Pharmacokinetics
Other 4-aminoquinolines like chloroquine and amodiaquine have been noted for theirexcellent clinical efficacy , limited host toxicity , ease of use , and simple, cost-effective synthesis
Result of Action
Similar compounds have shown significantantimicrobial activity . For instance, some novel 7-chloro-4-aminoquinoline derivatives have displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, oxygen tension has been found to govern the activity of chloroquine against P. falciparum, with high oxygen tension (21%) leading to increased efficacy of the drug compared to lower (10%) oxygen tension . Similar environmental factors may also influence the action of this compound.
生化分析
Biochemical Properties
4-Amino-6,7-dichloroquinoline plays a vital role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with heme, a component of hemoglobin, which is crucial for its antimalarial activity. The interaction between this compound and heme leads to the inhibition of heme polymerase, an enzyme responsible for detoxifying free heme in the malaria parasite. This inhibition results in the accumulation of toxic heme, leading to the death of the parasite .
Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to and inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting these kinases, this compound can modulate cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This effect is mediated through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the initiation of the apoptotic cascade .
Moreover, this compound can alter gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes. By influencing the activity of these transcription factors, this compound can upregulate or downregulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to heme, which disrupts the detoxification process in malaria parasites. This binding leads to the accumulation of toxic heme, resulting in the death of the parasite .
In addition to its interaction with heme, this compound can inhibit the activity of various enzymes, including kinases and polymerases. By binding to the active sites of these enzymes, this compound can prevent the enzymes from catalyzing their respective biochemical reactions, thereby disrupting cellular processes and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively This compound exhibits stability under various conditions, making it suitable for long-term studiesThis degradation can lead to a decrease in its efficacy and potency .
In in vitro studies, this compound has been shown to maintain its activity over extended periods, with minimal loss of potency. In in vivo studies, the long-term effects of this compound on cellular function have been observed, including its impact on cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit the growth of malaria parasites and cancer cells. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the efficacy but increases the risk of adverse effects. Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. The metabolites of this compound are then excreted through the urine .
The interaction of this compound with metabolic enzymes can affect metabolic flux and metabolite levels. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of other drugs metabolized by these enzymes, resulting in potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters .
Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific compartments or organelles within the cell, including the nucleus, mitochondria, and lysosomes. The targeting of this compound to these subcellular compartments is mediated by targeting signals and post-translational modifications .
For example, the accumulation of this compound in lysosomes can lead to the disruption of lysosomal function, resulting in the induction of autophagy and cell death. Similarly, the localization of this compound to the mitochondria can affect mitochondrial function and energy production, leading to apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,7-dichloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 4-position. For example, 4,7-dichloroquinoline can be treated with an excess of ammonia in a solvent such as ethanol at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of 7-chloro-4-hydroxyquinoline using phosphorus oxychloride to obtain 4,7-dichloroquinoline, which is then subjected to nucleophilic substitution with ammonia .
化学反应分析
Types of Reactions: 4-Amino-6,7-dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with altered oxidation states.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or primary amines in solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.
Schiff Bases and Condensation Products: Formed through reactions with aldehydes and ketones.
科学研究应用
4-Amino-6,7-dichloroquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimalarial drugs such as chloroquine and amodiaquine.
Antimicrobial Agents: The compound and its derivatives exhibit antimicrobial activity against various bacterial and fungal strains.
Biological Studies: It is used in studies related to the inhibition of protein synthesis and other cellular processes.
Industrial Applications:
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.
Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure.
Piperaquine: A bisquinoline antimalarial drug with structural similarities to 4-Amino-6,7-dichloroquinoline.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution at the 6 and 7 positions enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new antimalarial and antimicrobial agents .
属性
IUPAC Name |
6,7-dichloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBRYIQQZDIPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589036 | |
| Record name | 6,7-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-94-2 | |
| Record name | 6,7-Dichloro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948292-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



